S-(+)-Arundic Acid is derived from natural sources and has been synthesized for research purposes. Its chemical classification falls under the category of caprylic acids, characterized by an octanoic acid backbone. The compound's chemical formula is , with a molecular weight of approximately 186.29 g/mol .
The synthesis of S-(+)-Arundic Acid involves several methods, with a focus on maintaining the chirality of the compound. The most common synthetic route includes:
For example, a notable method involves using a chiral catalyst in the esterification process to enhance selectivity towards the S-(+)-enantiomer .
The molecular structure of S-(+)-Arundic Acid features a long hydrocarbon chain with a carboxylic acid functional group. The compound's stereochemistry is crucial for its biological activity. The structural representation can be summarized as follows:
S-(+)-Arundic Acid participates in various chemical reactions relevant to its function as a neuroprotective agent:
The mechanism of action of S-(+)-Arundic Acid primarily revolves around its ability to inhibit S100B protein synthesis:
S-(+)-Arundic Acid exhibits several notable physical and chemical properties:
S-(+)-Arundic Acid has several scientific applications:
S-(+)-Arundic acid (S-(+)-2-propyloctanoic acid; synonyms: (S)ONO-2506, CAS 807363-10-6) is the S-enantiomer of the chiral fatty acid derivative arundic acid. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. The compound features a carboxyl group at C1 and a propyl side chain at the α-carbon (C2), creating a stereogenic center [3] [9]. The S-configuration confers distinct bioactivity compared to the R-enantiomer.
SMILES: CCCCCC[C@H](CCC)C(=O)O IUPAC Name: (2S)-2-propyloctanoic acid
The α-carbon’s chirality necessitates enantioselective synthesis for S-(+)-arundic acid production. Recent advances employ dual transition-metal catalysis to achieve high stereocontrol:
Table 1: Key Catalytic Conditions for S-(+)-Arundic Acid Synthesis
Component | Optimal Agent | Role |
---|---|---|
Nucleophile | 2-Acyl imidazole (1a) | Carbonyl precursor |
Electrophile | Allylic carbonate (2c) | Allyl group donor |
Lewis Acid Catalyst | Ni(OAc)₂/(S,S)-5c (10 mol%) | Enantioselective enolate formation |
Transition Metal Catalyst | [Ir(COD)Cl]₂/(S,S)-6 (2 mol%) | Regioselective allylic substitution |
Base | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Deprotonation |
The S-(+)-enantiomer exhibits superior neuroprotective efficacy due to stereospecific target engagement:
Table 2: Functional Differences Between Arundic Acid Enantiomers
Biological Target | S-(+)-Arundic Acid | R-(−)-Arundic Acid |
---|---|---|
EAAT1 Expression | Strong induction (↑ 150–200%) | Weak/no induction (↑ <30%) |
S100B Synthesis | Moderate inhibition (↓ 40–50%) | Potent inhibition (↓ 70–80%) |
Glutamate Uptake | Enhanced by 60–70% | Minimally enhanced (≤15%) |
YY1 Inhibition | Significant (prevents Mn-induced repression) | Negligible |
Plasma Pharmacokinetics
In ischemic stroke patients, S-(+)-arundic acid exhibits:
Table 3: Pharmacokinetic Parameters in Acute Stroke Patients
Dose (mg/kg/h) | Cmax (µg/mL) | AUC0–24h (µg·h/mL) | t½ (h) |
---|---|---|---|
2 | 50 ± 8 | 210 ± 30 | 2.1 ± 0.4 |
8 | 130 ± 15 | 850 ± 110 | 2.5 ± 0.3 |
12 | 180 ± 20 | 1050 ± 140 | 2.9 ± 0.5 |
Blood-Brain Barrier Penetration
S-(+)-Arundic acid crosses the BBB via:
Pharmacodynamic Kinetics
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7